Dota-adibo
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dota-adibo involves a convergent synthetic approach. The key intermediates include azadibenzocyclooctyne active ester and primary amine-functionalized chelators. The reaction typically involves strain-promoted azide-alkyne cycloaddition, which is a copper-free click reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dota-adibo primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This reaction is highly efficient and does not require a metal catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include azide-functionalized molecules and the azadibenzocyclooctyne active ester. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products: The major products formed from these reactions are bioconjugates, which are used for various applications in molecular imaging and therapy .
Scientific Research Applications
Dota-adibo has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the synthesis of radiometal-based radiopharmaceuticals
Biology: It is employed in the labeling of biomolecules for imaging studies
Medicine: this compound is used in positron emission tomography imaging for the detection and monitoring of tumors
Industry: It is utilized in the production of radiopharmaceuticals for diagnostic and therapeutic purposes
Mechanism of Action
Dota-adibo exerts its effects through the formation of stable complexes with radiometals. The chelator forms a strong bond with the metal ion, preventing its release and ensuring its stability in biological systems. This mechanism is crucial for the effective imaging of tumors expressing specific integrins such as αvβ6 .
Comparison with Similar Compounds
- NODAGA
- 15-5 Macrocycles
Comparison: Dota-adibo is unique due to its high stability and efficiency in forming complexes with radiometals. Compared to NODAGA and 15-5 macrocycles, this compound exhibits higher resistance to transchelation and better pharmacokinetic properties .
Properties
Molecular Formula |
C33H40N6O8 |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
2-[4-[2-[[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C33H40N6O8/c40-29(34-19-30(41)39-20-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)39)21-35-11-13-36(22-31(42)43)15-17-38(24-33(46)47)18-16-37(14-12-35)23-32(44)45/h1-8H,11-24H2,(H,34,40)(H,42,43)(H,44,45)(H,46,47) |
InChI Key |
DYDBUHMJHIBNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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